molecular formula C9H18ClNO2 B1438157 1-Isopropylpiperidine-3-carboxylic acid hydrochloride CAS No. 50678-87-0

1-Isopropylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1438157
CAS No.: 50678-87-0
M. Wt: 207.7 g/mol
InChI Key: AYFNNEQQHBWBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the empirical formula C9H18ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular weight of this compound is 207.70 . The SMILES string representation of the molecule is O=C(O)C1CN(CCC1)C(C)C.[H]Cl . The InChI key is AYFNNEQQHBWBAT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid . It does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Drug Intermediates and GABA Uptake Inhibitors : Compounds structurally related to "1-Isopropylpiperidine-3-carboxylic acid hydrochloride" have been used in the synthesis of gamma-aminobutyric acid (GABA) uptake inhibitors. For instance, nipecotic acid hydrochloride, a compound with a similar piperidine framework, is utilized as a drug intermediate in developing GABA uptake inhibitors, highlighting the role of such structures in medicinal chemistry (Narasegowda, Yathirajan, & Bolte, 2005).

  • Antimicrobial Activity : Derivatives of pyridine carboxylic acids, which share a carboxylic acid moiety with "this compound," have been synthesized and evaluated for antimicrobial activity. This suggests the potential of structurally related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemical Synthesis and Material Science

  • Synthesis of Complex Molecules : Research on related compounds includes the development of novel synthetic routes to complex molecules, such as isoxazolols, which are valuable in synthesizing various biologically active compounds. These findings demonstrate the utility of piperidine and carboxylic acid derivatives in organic synthesis (Sørensen, Falch, & Krogsgaard‐Larsen, 2000).

  • Coordination Polymeric Networks : The reactivity of carboxylate ligands in constructing lanthanide-organic frameworks has been explored, indicating the potential of carboxylic acid derivatives in material science, particularly in designing new coordination polymers with specific properties (Liu et al., 2009).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It has a GHS07 pictogram and the signal word "Warning" . It belongs to storage class code 13, which is for non-combustible solids .

Properties

IUPAC Name

1-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7(2)10-5-3-4-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNNEQQHBWBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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